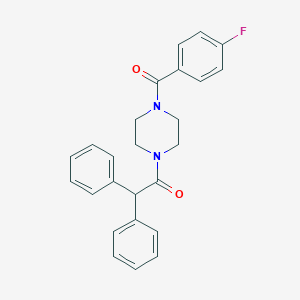
1-(4-Bromobenzyl)-4-(phenylsulfonyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Bromobenzyl)-4-(phenylsulfonyl)piperazine, also known as BBP, is a chemical compound that has been extensively researched for its potential therapeutic applications. BBP is a piperazine derivative that contains a benzyl bromide and phenylsulfonyl group, making it a unique and interesting molecule to study.
作用机制
1-(4-Bromobenzyl)-4-(phenylsulfonyl)piperazine acts as a partial agonist of the 5-HT1A receptor, which means that it can activate the receptor to a certain extent but not fully. This partial agonism results in a modulatory effect on the receptor, which can lead to changes in mood, anxiety, and aggression. 1-(4-Bromobenzyl)-4-(phenylsulfonyl)piperazine also inhibits the reuptake of serotonin, which increases the levels of serotonin in the synapse and enhances its effects on the receptor.
Biochemical and Physiological Effects
1-(4-Bromobenzyl)-4-(phenylsulfonyl)piperazine has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine and norepinephrine in the prefrontal cortex, which can lead to improvements in cognitive function. 1-(4-Bromobenzyl)-4-(phenylsulfonyl)piperazine has also been shown to reduce the levels of corticosterone, a stress hormone, which can lead to a reduction in anxiety and depression.
实验室实验的优点和局限性
1-(4-Bromobenzyl)-4-(phenylsulfonyl)piperazine has a number of advantages for lab experiments. It is relatively easy to synthesize and has a high affinity for the 5-HT1A receptor, making it a useful tool for studying the receptor's function. However, 1-(4-Bromobenzyl)-4-(phenylsulfonyl)piperazine has a short half-life, which can make it difficult to study its effects over a longer period of time. Additionally, 1-(4-Bromobenzyl)-4-(phenylsulfonyl)piperazine has a relatively low potency, which can limit its usefulness in certain experiments.
未来方向
There are a number of future directions for the study of 1-(4-Bromobenzyl)-4-(phenylsulfonyl)piperazine. One potential direction is the development of more potent and selective 1-(4-Bromobenzyl)-4-(phenylsulfonyl)piperazine analogs that can be used to study the 5-HT1A receptor and its function. Another potential direction is the study of 1-(4-Bromobenzyl)-4-(phenylsulfonyl)piperazine's effects on other neurotransmitter systems, such as the glutamate system, which has been implicated in the pathophysiology of a number of neuropsychiatric disorders. Finally, the therapeutic potential of 1-(4-Bromobenzyl)-4-(phenylsulfonyl)piperazine for the treatment of mood disorders and anxiety disorders should be further explored in preclinical and clinical studies.
Conclusion
In conclusion, 1-(4-Bromobenzyl)-4-(phenylsulfonyl)piperazine is a unique and interesting molecule that has been extensively studied for its potential therapeutic applications. Its high affinity for the 5-HT1A receptor and inhibitory effect on serotonin reuptake make it a useful tool for studying the receptor's function and potential as a therapeutic agent. While 1-(4-Bromobenzyl)-4-(phenylsulfonyl)piperazine has some limitations, there are a number of future directions for its study that could lead to new insights into the pathophysiology of neuropsychiatric disorders and the development of new treatments.
合成方法
1-(4-Bromobenzyl)-4-(phenylsulfonyl)piperazine can be synthesized through a multistep process involving the reaction of piperazine with benzyl bromide and phenylsulfonyl chloride. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 1-(4-Bromobenzyl)-4-(phenylsulfonyl)piperazine. The synthesis method is relatively straightforward and can be carried out in a laboratory setting with relative ease.
科学研究应用
1-(4-Bromobenzyl)-4-(phenylsulfonyl)piperazine has been extensively studied for its potential therapeutic applications, particularly in the field of neuroscience. It has been shown to have a high affinity for the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and aggression. 1-(4-Bromobenzyl)-4-(phenylsulfonyl)piperazine has also been shown to have an inhibitory effect on the reuptake of serotonin, which further supports its potential as a therapeutic agent for the treatment of mood disorders.
属性
产品名称 |
1-(4-Bromobenzyl)-4-(phenylsulfonyl)piperazine |
|---|---|
分子式 |
C17H19BrN2O2S |
分子量 |
395.3 g/mol |
IUPAC 名称 |
1-(benzenesulfonyl)-4-[(4-bromophenyl)methyl]piperazine |
InChI |
InChI=1S/C17H19BrN2O2S/c18-16-8-6-15(7-9-16)14-19-10-12-20(13-11-19)23(21,22)17-4-2-1-3-5-17/h1-9H,10-14H2 |
InChI 键 |
JNSBKOQOLAUURP-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3 |
规范 SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-(3-methoxy-phenyl)-methanone](/img/structure/B248423.png)
![[4-(Thiophene-2-carbonyl)-piperazin-1-yl]-(3,4,5-trimethoxy-phenyl)-methanone](/img/structure/B248425.png)
![(2,3-Dimethoxy-phenyl)-[4-(2-fluoro-benzoyl)-piperazin-1-yl]-methanone](/img/structure/B248426.png)
![2-(4-Chloro-phenoxy)-1-[4-(4-methoxy-benzenesulfonyl)-piperazin-1-yl]-ethanone](/img/structure/B248427.png)
![1-[(4-Chlorophenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B248429.png)

![3-Cyclopentyl-1-[4-(3,4-dimethoxy-benzoyl)-piperazin-1-yl]-propan-1-one](/img/structure/B248431.png)

![9-ethyl-3-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}-9H-carbazole](/img/structure/B248437.png)




